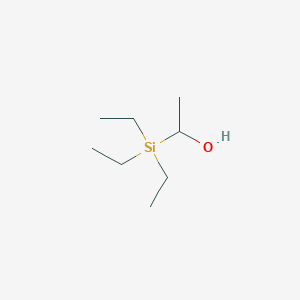
3,5-Dimethoxy-2-(methoxymethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-2-(methoxymethyl)pyrazine is an organic compound with the molecular formula C8H12N2O3. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of two methoxy groups and a methoxymethyl group attached to the pyrazine ring. Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and food industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-2-(methoxymethyl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethoxypyrazine with formaldehyde in the presence of a base, followed by methylation using dimethyl sulfate. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethoxy-2-(methoxymethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dimethoxy-2-(methoxymethyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxy-2-(methoxymethyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context. Further research is needed to elucidate the detailed mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethyl-2-methoxypyrazine
- 2,5-Dimethyl-3-(2-methylbutyl)pyrazine
- 3-Ethyl-2,5-dimethylpyrazine
Comparison
3,5-Dimethoxy-2-(methoxymethyl)pyrazine is unique due to the presence of both methoxy and methoxymethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
21598-38-9 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3,5-dimethoxy-2-(methoxymethyl)pyrazine |
InChI |
InChI=1S/C8H12N2O3/c1-11-5-6-8(13-3)10-7(12-2)4-9-6/h4H,5H2,1-3H3 |
Clave InChI |
VFXRLZNZEWOANS-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC=C(N=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


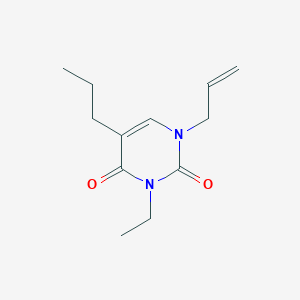
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)



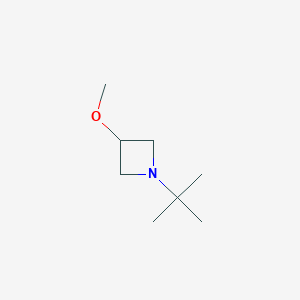
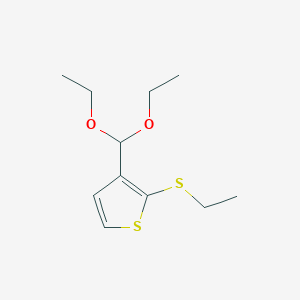

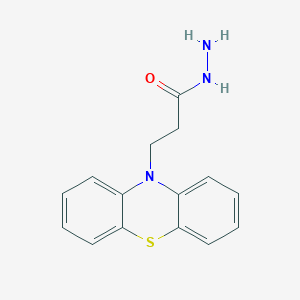

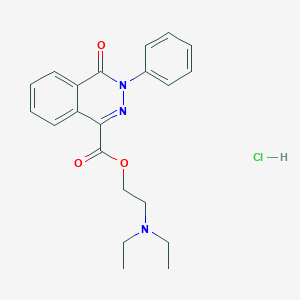
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

